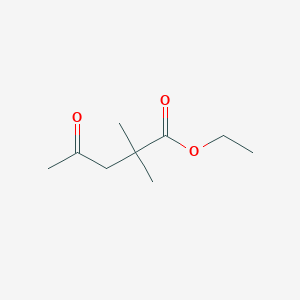

Ethyl 2,2-dimethyl-4-oxopentanoate

Description

Contextual Significance in Organic Chemistry Research

The importance of Ethyl 2,2-dimethyl-4-oxopentanoate in organic chemistry research stems from its identity as a β-keto ester. This class of compounds is renowned for its synthetic versatility, possessing both nucleophilic and electrophilic reactive sites. researchgate.net The presence of the gem-dimethyl group at the α-position introduces steric hindrance that can influence the stereochemical outcome of reactions, a feature often exploited by synthetic chemists to achieve specific molecular architectures. google.com

Furthermore, the gem-dimethyl moiety is a common structural motif in numerous natural products, including terpenes, steroids, and alkaloids. researchgate.netnih.gov The incorporation of this group can enhance the biological activity and improve the pharmacokinetic properties of drug molecules by increasing their metabolic stability and solubility. researchgate.net Consequently, this compound serves as a key building block in the synthesis of these and other biologically active compounds.

Historical Perspectives on its Early Research and Recognition

The study of β-keto esters dates back to the 19th century with the discovery of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction for their synthesis. researchgate.net The development of methods for producing sterically hindered β-keto esters, such as those with a gem-dimethyl group, represented a significant synthetic challenge. Early methods often resulted in low yields, particularly when dealing with sterically demanding reactants. google.com

A notable advancement in the synthesis of such compounds was the use of stronger bases and specialized solvents. For instance, a patent from the 1970s describes an improved process for producing sterically hindered aliphatic β-keto esters by using hexamethyl phosphoric acid triamide as a solvent, which significantly increased the reaction yields compared to conventional methods. google.com While specific early research focusing exclusively on this compound is not extensively documented in readily available literature, its synthesis and utility are rooted in these broader historical developments in organic synthesis.

Current Research Landscape and Key Scholarly Questions

Contemporary research involving this compound and related β-keto esters is vibrant and multifaceted. A primary area of investigation is their application in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. researchgate.netnih.gov The dual functionality of β-keto esters allows them to participate in a variety of cyclization and multicomponent reactions to form diverse heterocyclic systems.

Key scholarly questions at the forefront of this research include:

How can the reactivity of the ketone and ester groups be selectively controlled to achieve desired reaction outcomes?

What new catalytic systems can be developed to promote efficient and stereoselective transformations of this and similar β-keto esters?

How can this building block be effectively incorporated into the total synthesis of complex natural products?

What novel heterocyclic scaffolds with potential biological activity can be accessed from this precursor?

Scope and Objectives of Contemporary Academic Investigations

The overarching goal of current academic research on this compound is to expand its synthetic utility and leverage its unique structural features to address challenges in organic and medicinal chemistry. The objectives of these investigations can be summarized as follows:

Development of Novel Synthetic Methodologies: Researchers aim to devise new and efficient methods for the synthesis of this compound itself and for its conversion into more complex molecules. This includes the exploration of new catalysts, reaction conditions, and synthetic strategies. organic-chemistry.org

Total Synthesis of Natural Products: A significant objective is the application of this compound as a key intermediate in the total synthesis of natural products containing the gem-dimethyl motif. nih.gov This serves as a platform to showcase the utility of new synthetic methods and to provide access to biologically important molecules for further study.

Discovery of New Biologically Active Molecules: By using this compound as a scaffold, chemists are working to synthesize novel heterocyclic compounds and other molecules with potential therapeutic applications. nih.gov

Elucidation of Reaction Mechanisms: A fundamental objective is to gain a deeper understanding of the mechanisms of reactions involving this compound. This knowledge is crucial for optimizing existing reactions and for the rational design of new synthetic transformations.

The following interactive data tables summarize some of the key properties and research findings related to this compound and its chemical class.

Table 1: Physicochemical Properties of this compound nih.gov

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 86164-69-4 |

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| Canonical SMILES | CCOC(=O)C(C)(C)CC(=O)C |

| InChI Key | OVIVOCPTAQEBBF-UHFFFAOYSA-N |

Table 2: Representative Reactions and Applications of β-Keto Esters

| Reaction Type | Description | Significance |

| Claisen Condensation | A carbon-carbon bond forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base. | Fundamental method for synthesizing β-keto esters. researchgate.net |

| Heterocycle Synthesis | Used as a precursor for the synthesis of various heterocyclic compounds like pyrimidines and oxazolines. | Provides access to a wide range of biologically active molecules. researchgate.netnih.gov |

| Palladium-Catalyzed Reactions | Allylic β-keto esters undergo various transformations such as aldol (B89426) condensation and Michael addition. | Offers new synthetic methodologies under neutral conditions. nih.gov |

| Natural Product Synthesis | The gem-dimethyl group is a key structural feature in many natural products. | Enables the construction of complex and biologically relevant molecules. researchgate.netnih.gov |

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2,2-dimethyl-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-12-8(11)9(3,4)6-7(2)10/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIVOCPTAQEBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855845 | |

| Record name | Ethyl 2,2-dimethyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86164-69-4 | |

| Record name | Ethyl 2,2-dimethyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,2 Dimethyl 4 Oxopentanoate

Established Synthetic Pathways

The synthesis of ethyl 2,2-dimethyl-4-oxopentanoate has been approached through several conventional organic chemistry reactions. These methods often involve the formation of a new carbon-carbon bond to construct the pentanoate backbone.

Mechanistic Investigations of Primary Synthesis Routes

A significant route for synthesizing related structures involves the indium(III) triflate (In(OTf)₃) catalyzed reaction between a β-keto ester and an alkyne. orgsyn.org The reaction proceeds through the formation of an indium(III) enolate intermediate which then undergoes a cis-addition to the triple bond of the alkyne. orgsyn.org This mechanism is crucial for establishing the stereochemistry of the resulting product. orgsyn.org The creation of a quaternary carbon center, a key feature of this compound, is particularly favored in this type of reaction where enolization is not a competing pathway. orgsyn.org

Another established method involves the reaction of a Grignard reagent with diethyl oxalate (B1200264). For instance, the synthesis of ethyl 4-methyl-2-oxopentanoate, a structurally similar compound, is achieved by reacting a Grignard reagent with diethyl oxalate at low temperatures. chemicalbook.com This approach highlights the utility of organometallic reagents in constructing the carbon skeleton of such esters.

Catalyst Systems and Reagent Optimization in Synthesis

The choice of catalyst is paramount in many synthetic strategies. In(OTf)₃ has proven to be an effective catalyst for the addition of 1,3-dicarbonyl compounds to alkynes. orgsyn.org The catalyst loading can be significantly reduced by increasing the reaction temperature. orgsyn.org For reactions involving acid-sensitive compounds, the addition of a base like triethylamine (B128534) is necessary to prevent unwanted side reactions. orgsyn.org In some cases, a combination of reagents, such as In(OTf)₃, triethylamine, and n-butyllithium, is required to suppress the formation of byproducts and achieve high yields. orgsyn.org

For hydrogenation reactions, catalysts like palladium-on-carbon or Lindlar's catalyst (palladium-on-calcium carbonate) are commonly used. prepchem.com The percentage of palladium on the support material can be varied to influence the reaction outcome. prepchem.com

Novel and Emerging Synthetic Approaches

In line with the growing emphasis on sustainable chemistry, new synthetic methods are being developed that prioritize environmental friendliness and efficiency.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions. This approach is particularly valuable for the synthesis of chiral compounds. mdpi.comdntb.gov.ua Lipases, for example, can be used to mediate Baeyer-Villiger oxidations in a more sustainable manner than traditional chemical oxidants. mdpi.com This method, starting from a bio-based chiral compound like levoglucosenone, offers a safer and more sustainable pathway to valuable chiral intermediates. mdpi.comdntb.gov.ua

Stereocontrolled Synthesis

While this compound itself is not a chiral molecule, the introduction of stereocenters can be achieved in the synthesis of its derivatives. Asymmetric Michael additions represent a powerful tool for this purpose. The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound can be rendered enantioselective through the use of chiral catalysts. wikipedia.org

For instance, the enantioselective Michael addition of β-keto esters to methyl vinyl ketone has been successfully achieved using a chiral N,N'-dioxide–scandium trifluoromethanesulfonate (B1224126) complex as a catalyst, affording the corresponding products with high yields and enantioselectivities. rsc.org Although ethyl isobutyrate is not a β-keto ester, this principle of using chiral Lewis acid catalysts to control the stereochemical outcome of the Michael addition can be adapted. The development of a suitable chiral ligand and catalyst system could enable the synthesis of enantioenriched derivatives of this compound, which may be valuable as chiral building blocks in the synthesis of complex molecules.

Another approach to stereocontrol involves the use of organocatalysis. Chiral amines, such as those derived from proline, can catalyze the asymmetric Michael addition of aldehydes and ketones to α,β-unsaturated systems. nih.gov This method offers a metal-free alternative for establishing stereocenters. Research in this area is ongoing, with the aim of developing highly efficient and selective catalysts for a broad range of substrates.

Process Scale-Up Considerations for Research and Development

The transition of a synthetic route from the laboratory bench to a larger, research and development scale introduces a unique set of challenges that must be carefully addressed to ensure safety, efficiency, and reproducibility. catsci.com Key considerations for the scale-up of the synthesis of this compound, particularly via the proposed Michael addition, are outlined below.

Table 1: Key Process Scale-Up Considerations

| Parameter | Laboratory Scale | R&D Scale | Key Considerations for Scale-Up |

| Reaction Vessel | Glass flasks | Glass-lined or stainless steel reactors | Material compatibility, heat transfer characteristics, and agitation efficiency become critical. The larger surface-to-volume ratio in lab flasks allows for more efficient heat dissipation. catsci.com |

| Reagent Addition | Manual addition (e.g., syringe, dropping funnel) | Metering pumps for controlled addition | Precise control of addition rates is crucial to manage reaction exotherms and maintain optimal stoichiometry. |

| Temperature Control | Heating mantles, oil baths, ice baths | Jacketed reactors with heating/cooling fluids | Maintaining a consistent temperature profile throughout the larger reaction volume is essential for reaction kinetics and selectivity. Runaway reactions are a significant concern. catsci.com |

| Mixing/Agitation | Magnetic stir bars | Overhead mechanical stirrers (various impeller designs) | Efficient mixing is vital to ensure homogeneity and facilitate heat and mass transfer. The type of agitator and stirring speed must be optimized. |

| Work-up and Purification | Separatory funnels, column chromatography | Extraction vessels, distillation columns | The methods used for work-up and purification need to be scalable. Distillation is often preferred over chromatography for larger quantities. |

| Safety | Standard laboratory safety protocols | Process safety management (PSM) protocols, hazard and operability (HAZOP) studies | A thorough understanding of the reaction thermodynamics, potential hazards, and implementation of robust safety procedures are paramount. catsci.com |

For the Michael addition of ethyl isobutyrate to methyl vinyl ketone, the exothermic nature of the reaction is a primary concern during scale-up. The controlled addition of the enolate solution to methyl vinyl ketone at a carefully regulated temperature is necessary to prevent a rapid temperature increase that could lead to side reactions or a runaway scenario.

Finally, the purification of the final product on a larger scale will likely involve distillation under reduced pressure. The design of the distillation apparatus and the optimization of parameters such as pressure, temperature, and reflux ratio will be critical for obtaining this compound in high purity.

Chemical Reactivity and Transformational Studies of Ethyl 2,2 Dimethyl 4 Oxopentanoate

Reactions Involving the Ketone Functionality

The ketone group in Ethyl 2,2-dimethyl-4-oxopentanoate is a key site for chemical modifications. Its reactivity is typical of a dialkyl ketone, influenced by the steric hindrance from the adjacent gem-dimethyl group. This section explores various transformations targeting this functional group.

Carbonyl Additions and Condensation Reactions

The polarized carbon-oxygen double bond of the ketone is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), to the ketone carbonyl of this compound is a fundamental method for creating tertiary alcohols. youtube.comyoutube.com The reaction proceeds via nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon. youtube.com Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. youtube.com The choice of the R group in the organometallic reagent allows for the introduction of a variety of alkyl, vinyl, or aryl substituents.

Table 1: Grignard Reaction with this compound

| Reactant | Grignard Reagent | Solvent | Product (after acidic workup) |

|---|---|---|---|

| This compound | Methylmagnesium bromide (CH₃MgBr) | Diethyl ether or THF | Ethyl 2,2,4-trimethyl-4-hydroxypentanoate |

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting ketones into alkenes. organic-chemistry.orgpressbooks.pub

The Wittig reaction utilizes a phosphorus ylide (a phosphonium (B103445) ylide) to replace the carbonyl oxygen with a carbon-carbon double bond. masterorganicchemistry.comyoutube.com The stereochemical outcome depends on the nature of the ylide. Non-stabilized ylides (e.g., from primary alkyl halides) typically lead to (Z)-alkenes, while stabilized ylides (with an electron-withdrawing group) favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than Wittig ylides. wikipedia.org This reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com A notable modification by Still and Gennari allows for the synthesis of (Z)-olefins using phosphonates with electron-withdrawing groups and specific reaction conditions. youtube.com

Table 2: Olefination Reactions of this compound

| Reaction | Reagent | Conditions | Expected Major Product |

|---|---|---|---|

| Wittig (non-stabilized) | Methylenetriphenylphosphorane (Ph₃P=CH₂) | THF | Ethyl 2,2-dimethyl-4-methylenepentanoate |

| HWE | Triethyl phosphonoacetate, NaH | THF | Ethyl 2-(ethoxycarbonylmethylidene)-4,4-dimethylpentanoate (E-isomer) |

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to a ketone, yielding a β-nitro alcohol. wikipedia.orgsynarchive.com This reaction is a valuable carbon-carbon bond-forming tool, as the resulting product can be further transformed into other useful compounds, such as nitroalkenes (via dehydration), α-nitro ketones (via oxidation), or β-amino alcohols (via reduction of the nitro group). wikipedia.orgtcichemicals.com The reaction is reversible, and careful control of conditions is often necessary to achieve good yields. wikipedia.org

Table 3: Henry Reaction with this compound

| Nitroalkane | Base Catalyst | Solvent | Product |

|---|---|---|---|

| Nitromethane (CH₃NO₂) | Triethylamine (B128534) (Et₃N) | Methanol (B129727) | Ethyl 2,2-dimethyl-4-hydroxy-4-(nitromethyl)pentanoate |

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product.

The Passerini three-component reaction involves a ketone, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org The reaction yields an α-acyloxy amide, incorporating parts of all three starting materials. wikipedia.org This reaction is notable for its high atom economy and the complexity it generates in a single transformation.

The Petasis three-component reaction , also known as the borono-Mannich reaction, combines a ketone, an amine, and an organoboronic acid to produce substituted amines. organic-chemistry.orgwikipedia.orgorganic-chemistry.org The reaction is particularly useful for the synthesis of α-amino acids and their derivatives when a glyoxylic acid derivative is used as the carbonyl component. organic-chemistry.org For a simple ketone like this compound, the reaction would yield a tertiary amine.

Table 4: Multi-Component Reactions of this compound

| Reaction | Reactant 2 | Reactant 3 | Solvent | Product |

|---|---|---|---|---|

| Passerini | Acetic Acid | tert-Butyl isocyanide | Dichloromethane | 1-(tert-butylcarbamoyl)-1,3,3-trimethylbutyl acetate (B1210297) |

Reduction and Oxidation Chemistry of the Ketone Group

The ketone functionality in this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com NaBH₄ is a milder, more selective reagent that can be used in protic solvents like methanol or ethanol (B145695). libretexts.org LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF, followed by an aqueous or acidic workup. youtube.com Both reagents work by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon. academie-sciences.fr

Table 5: Reduction of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Ethyl 2,2-dimethyl-4-hydroxypentanoate |

Oxidation of the ketone group in a non-enolizable ketone like this is generally not a straightforward reaction under standard conditions. More specialized oxidative cleavage or rearrangement reactions, such as the Baeyer-Villiger oxidation, could potentially be applied, but these fall outside the scope of general ketone oxidation chemistry.

Wolff-Kishner Reduction and Related Deoxygenation Processes

The Wolff-Kishner reduction is a fundamental reaction in organic chemistry used to deoxygenate ketones and aldehydes to their corresponding alkanes. nrochemistry.comwikipedia.org This reaction is typically carried out under basic conditions using hydrazine (B178648) (NH₂NH₂) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol. nrochemistry.combyjus.com The driving force for this transformation is the formation of stable nitrogen gas. masterorganicchemistry.com

The mechanism of the Wolff-Kishner reduction involves the initial formation of a hydrazone intermediate from the ketone. wikipedia.orgbyjus.com Subsequent deprotonation of the hydrazone by the base, followed by a series of proton transfer and elimination steps, leads to the formation of a carbanion and the release of nitrogen gas. byjus.commasterorganicchemistry.com The carbanion is then protonated by the solvent to yield the final alkane product. byjus.com

A significant modification to the original procedure, known as the Huang-Minlon modification, involves refluxing the carbonyl compound with hydrazine hydrate (B1144303) and a base, followed by distillation of water and excess hydrazine to allow the reaction to proceed at a higher temperature. lscollege.ac.in This modification often leads to improved yields and shorter reaction times. lscollege.ac.in

Due to the harsh basic conditions, the Wolff-Kishner reduction is not suitable for base-sensitive substrates. nrochemistry.comlscollege.ac.in For such cases, alternative methods like the Clemmensen reduction (acidic conditions) or the use of tosylhydrazones under milder conditions can be employed. masterorganicchemistry.com

Table 2: Key Steps in Wolff-Kishner Reduction

| Step | Description | References |

| 1. Hydrazone Formation | The ketone reacts with hydrazine to form a hydrazone. | wikipedia.orgbyjus.com |

| 2. Deprotonation | The hydrazone is deprotonated by a strong base. | byjus.commasterorganicchemistry.com |

| 3. Tautomerization & N₂ Elimination | A series of steps lead to the formation of a carbanion and nitrogen gas. | byjus.com |

| 4. Protonation | The carbanion is protonated by the solvent to give the alkane. | byjus.com |

Reactions of Aldehydes and Ketones (General Reactivity)

The ketone functionality in this compound exhibits the general reactivity of ketones. It can undergo nucleophilic addition reactions with various reagents. researchgate.net For example, it can react with organometallic reagents or participate in aldol-type condensations. orgsyn.org The presence of the ester group can influence the reactivity of the ketone, and vice versa. For instance, the γ-keto group can influence the stereoselectivity of reactions at the α-carbon. orgsyn.org

Reactions Involving the Ester Functionality

The ester group in this compound is also amenable to a variety of chemical transformations.

Transesterification and Ester Exchange Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound, it could be converted to other alkyl esters by this method.

Under basic conditions, an alkoxide is used as the nucleophile. The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. masterorganicchemistry.com This process is also an equilibrium, and using the desired alcohol as the solvent is a common strategy to favor the formation of the new ester. masterorganicchemistry.com

Table 3: Conditions for Transesterification

| Condition | Catalyst/Reagent | Mechanism | References |

| Basic | Alkoxide (e.g., sodium methoxide) | Nucleophilic acyl substitution | masterorganicchemistry.com |

| Acidic | Mineral acid (e.g., H₂SO₄) | Protonation followed by nucleophilic attack | masterorganicchemistry.com |

Derivatization to Carboxylic Acids, Amides, and Other Ester Derivatives

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2,2-dimethyl-4-oxopentanoic acid. This hydrolysis is typically carried out under acidic or basic conditions. youtube.com

The resulting carboxylic acid can then be converted into a variety of other derivatives. For example, it can be reacted with an amine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to form an amide. thermofisher.comnih.gov Various derivatization reagents can be used to introduce specific functionalities for analytical purposes, such as enhancing detection in mass spectrometry. nih.govresearchgate.net The conversion of nitriles to amides can also be achieved through hydrolysis. askfilo.com

Furthermore, the carboxylic acid can be converted to other ester derivatives through esterification with different alcohols under acidic catalysis. colostate.edu

Reactivity at the Alpha-Carbon to the Ester Group

A defining characteristic of this compound is the absence of protons on the carbon atom alpha to the ester group (the C2 position). This carbon is fully substituted with two methyl groups. Consequently, reactions that typically rely on the acidity of α-hydrogens, such as enolate formation, cannot occur at this position. Instead, the reactivity of this molecule is dictated by the protons on the carbon alpha to the ketone group (the C5 methyl group). ncert.nic.inlibretexts.org

Enolate ions are highly versatile intermediates in organic synthesis, primarily serving as potent carbon nucleophiles in bond-forming reactions. patsnap.com182.160.97 For this compound, enolate formation occurs exclusively at the C5 position by deprotonation of the methyl group adjacent to the ketone. ncert.nic.in The acidity of these α-hydrogens is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base. ncert.nic.in

The formation of the enolate is typically achieved using a strong, non-nucleophilic base to prevent unwanted side reactions like addition to the carbonyl groups. Lithium diisopropylamide (LDA) is a common choice for this purpose as it is a bulky base that can efficiently and irreversibly deprotonate the α-carbon. youtube.comlibretexts.org

Once formed, the nucleophilic enolate can react with various electrophiles. A key reaction is alkylation, where the enolate attacks an alkyl halide in a classic SN2 reaction, forming a new carbon-carbon bond. patsnap.comlibretexts.org This process allows for the extension of the carbon chain. The efficiency of the alkylation is subject to the same constraints as other SN2 reactions, favoring primary or methyl halides over secondary halides, while tertiary halides are unsuitable due to competing elimination reactions. libretexts.org

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Enolate Formation | Lithium diisopropylamide (LDA) in an aprotic solvent like Tetrahydrofuran (THF), typically at low temperatures (e.g., -78 °C). | To quantitatively form the kinetic enolate at the C5 position. youtube.comlibretexts.org |

| 2. Alkylation | Primary or methyl alkyl halide (e.g., CH₃I, CH₃CH₂Br). | To introduce an alkyl group at the C5 position via an SN2 reaction. libretexts.org |

The α-halogenation of ketones is a fundamental transformation that introduces a halogen atom at the carbon adjacent to the carbonyl group. This reaction can proceed under either acidic or basic conditions via enol or enolate intermediates, respectively. For this compound, halogenation occurs at the C5 methyl group. libretexts.org

Under basic conditions, a hydroxide ion removes a proton from the α-carbon to form an enolate, which then acts as a nucleophile and attacks the halogen (e.g., Br₂). In the case of methyl ketones, this reaction can occur multiple times, potentially leading to the haloform reaction if excess base and halogen are used.

Under acidic conditions, the carbonyl oxygen is first protonated, which facilitates the formation of an enol tautomer. The electron-rich double bond of the enol then attacks the electrophilic halogen. This reaction is typically self-catalyzing as it produces HBr or HCl as a byproduct. libretexts.org

| Condition | Reagents | Intermediate | Product |

|---|---|---|---|

| Acid-Catalyzed | Br₂ in Acetic Acid (CH₃COOH) | Enol | Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate |

| Base-Promoted | Br₂ in aqueous NaOH | Enolate | Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate |

Intramolecular Cyclization and Rearrangement Processes

The bifunctional nature of this compound, possessing both an ester and a ketone, allows it to be a potential precursor for various cyclization reactions.

The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com The reaction typically involves the reaction of a ketone enolate (the Michael donor) with an α,β-unsaturated ketone (the Michael acceptor). libretexts.org

In this context, the enolate of this compound, formed at the C5 methyl group, could theoretically act as the Michael donor. It could attack a Michael acceptor such as methyl vinyl ketone. The resulting intermediate, a 1,5-diketone (or more accurately, a keto-γ-keto-ester), would then need to undergo an intramolecular aldol condensation. masterorganicchemistry.comyoutube.com Cyclization would involve the formation of a new enolate which would then attack one of the existing carbonyl groups to form a six-membered ring. libretexts.org While this pathway is mechanistically plausible, specific examples utilizing this compound in the literature are not prominent, and the relative reactivity of the two carbonyl groups in the aldol step would need to be considered.

| Step | Description | Reactants |

|---|---|---|

| 1. Michael Addition | The enolate of this compound adds to a Michael acceptor. | This compound + Methyl Vinyl Ketone (in the presence of a base). |

| 2. Intramolecular Aldol Condensation | The 1,5-dicarbonyl intermediate cyclizes and dehydrates. | The product from the Michael addition (a tri-carbonyl compound). |

The Prins reaction involves the acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene or alkyne. wikipedia.orgthieme-connect.de The reaction outcome depends heavily on the conditions and can yield various products, including 1,3-diols, allylic alcohols, or dioxanes. wikipedia.org

This compound, in its native form, lacks the necessary alkene or alkyne functionality to undergo a standard intramolecular Prins reaction. However, it could theoretically participate in an intermolecular Prins reaction, where its ketone carbonyl group acts as the electrophile after protonation by an acid catalyst, reacting with an externally added alkene. researchgate.net

For an intramolecular process to occur, the ester portion of the molecule would need to be modified to contain an alkene, for example, by using an allyl or homoallyl alcohol instead of ethanol during the ester's synthesis. Such a derivative, an allyl or homoallyl γ-keto ester, could potentially undergo an acid-catalyzed intramolecular cyclization, where the double bond attacks the activated ketone carbonyl.

The Pictet-Spengler reaction is a cyclization reaction that forms tetrahydroisoquinolines by reacting a β-arylethylamine with an aldehyde or a ketone under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to close the new ring. wikipedia.org

For this compound to be a substrate in this reaction, it would typically act as the ketone component. It could be condensed with a β-arylethylamine, such as phenethylamine (B48288) or tryptamine. The reaction would involve the formation of an imine between the amine and the ketone of the keto-ester, followed by protonation to form an electrophilic iminium ion. The subsequent intramolecular electrophilic attack by the aryl group would lead to the formation of a spirocyclic intermediate, which would then rearrange to form the final tetrahydroisoquinoline derivative, substituted at the C1 position with the -(CH₂)C(CH₃)₂COOEt side chain. The success of this reaction often requires an electron-rich aromatic ring to facilitate the cyclization step. wikipedia.org

Table of Mentioned Compounds

Chemo- and Regioselectivity in Complex Transformations

The presence of two distinct carbonyl groups and enolizable protons in this compound raises questions of selectivity in chemical reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific position at which a reaction occurs.

The structure of this compound possesses two electrophilic centers: the ketone carbonyl (at C-4) and the ester carbonyl (at C-1). In general, ketones are more reactive towards nucleophiles than esters due to the electron-donating resonance effect of the alkoxy group in the ester, which reduces the electrophilicity of the carbonyl carbon. Therefore, nucleophilic attack will preferentially occur at the C-4 ketone.

Furthermore, the molecule has acidic protons on the methylene (B1212753) carbon adjacent to the ketone (C-3), making this position a potential nucleophilic center upon deprotonation to form an enolate. The gem-dimethyl group at the C-2 position sterically hinders access to the ester carbonyl and, more importantly, means there are no enolizable protons at this position. This structural feature is critical in directing reactivity.

In condensation reactions with dinucleophiles, such as hydrazine or its derivatives, the reaction exhibits high levels of both chemo- and regioselectivity. The initial reaction step is the nucleophilic attack of one of the amino groups of hydrazine at the more electrophilic ketone carbonyl. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl, leading to the formation of a stable five- or six-membered heterocyclic ring. This predictable reaction pathway makes this compound a valuable building block in heterocyclic synthesis.

For instance, in the synthesis of pyrazole (B372694) derivatives, the reaction proceeds via a well-defined pathway where the ketone is the primary site of interaction.

Table 1: Regioselectivity in the Reaction with Hydrazine

| Reactant 1 | Reactant 2 | Key Intermediate Step | Regioselective Product |

| This compound | Hydrazine | Initial nucleophilic attack on the C-4 keto group | 5-(tert-butyl)-1,2-dihydropyrazol-3-one |

This inherent selectivity prevents the formation of isomeric products that might arise from an initial attack at the ester functionality, simplifying purification and improving the efficiency of the synthesis.

Strategic Derivatization for Novel Compound Formation

The specific arrangement of functional groups in this compound allows for its strategic derivatization into a variety of more complex molecules, particularly heterocyclic systems. As a 1,4-dicarbonyl compound, it is an ideal precursor for Paal-Knorr type syntheses of furans and pyrroles.

Synthesis of Pyrrole (B145914) Derivatives: In the Paal-Knorr pyrrole synthesis, a 1,4-dicarbonyl compound is condensed with a primary amine or ammonia. wikipedia.org When this compound is treated with a primary amine (R-NH₂), it predictably forms a highly substituted pyrrolidinone derivative. The reaction proceeds through the formation of an imine at the ketone position, followed by an intramolecular nucleophilic attack of the nitrogen on the ester carbonyl, and subsequent cyclization and dehydration.

Table 2: Paal-Knorr Pyrrole Synthesis from this compound

| Amine Reagent | Reaction Conditions (General) | Novel Compound Formed |

| Ammonia (NH₃) | Heat, weak acid catalyst | 5,5-dimethyl-3-(2-oxopropyl)pyrrolidin-2-one |

| Methylamine (CH₃NH₂) | Heat, weak acid catalyst | 1,5,5-trimethyl-3-(2-oxopropyl)pyrrolidin-2-one |

| Aniline (C₆H₅NH₂) | Heat, weak acid catalyst | 5,5-dimethyl-1-phenyl-3-(2-oxopropyl)pyrrolidin-2-one |

Synthesis of Furan (B31954) Derivatives: The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.org Treatment of this compound with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, leads to the formation of a substituted furanone. The mechanism involves the enolization of the ketone, followed by the attack of the enol oxygen onto the protonated ester carbonyl, leading to cyclization and elimination of ethanol and water.

Table 3: Furan Synthesis from this compound

| Reagent | Reaction Conditions (General) | Novel Compound Formed |

| Sulfuric Acid (H₂SO₄) | Heat | 5,5-dimethyl-3-(2-oxopropyl)dihydrofuran-2(3H)-one |

Synthesis of Pyridazine and Pyrimidine Derivatives: The reaction with hydrazine hydrate under reflux conditions is a straightforward method to synthesize pyridazinone derivatives. organic-chemistry.org Similarly, condensation with reagents like thiourea (B124793) can lead to pyrimidine-based structures, which are of significant interest in medicinal chemistry. rgmcet.edu.in The lack of an enolizable proton at the C-2 position simplifies the outcome of these cyclocondensations. For example, the reaction with thiourea would proceed via initial attack at the ketone, followed by cyclization involving the ester, to yield a specific thiouracil derivative.

Table 4: Synthesis of Pyridazine and Pyrimidine Analogues

| Reagent | Reaction Conditions (General) | Novel Compound Class Formed |

| Hydrazine Hydrate | Reflux in Ethanol | Dihydropyridazinone |

| Thiourea | Acid or base catalysis, heat | Thiouracil derivative |

These transformations highlight the utility of this compound as a versatile building block, where its inherent chemical and regional selectivities are exploited to construct a diverse range of novel and complex molecules with high predictability.

Applications of Ethyl 2,2 Dimethyl 4 Oxopentanoate As a Synthetic Intermediate

A Versatile Organic Building Block in Complex Molecular Architectures

Ethyl 2,2-dimethyl-4-oxopentanoate serves as a foundational component for the synthesis of intricate molecules. Its utility stems from the differential reactivity of its functional groups, allowing for sequential and controlled modifications.

Precursor in the Synthesis of Natural Products

While direct and extensive applications of this compound in the total synthesis of natural products are not widely documented in readily available literature, its structural motifs are present in various natural compounds. The gem-dimethyl group adjacent to an ester, and a keto-functionalized side chain, are features found in a range of terpenoids and other secondary metabolites. Synthetic strategies targeting such natural products could potentially involve intermediates derived from or analogous to this compound. The development of synthetic routes starting from this ketoester to access key fragments of complex natural products remains an area of interest for synthetic chemists.

Utility in the Construction of Pharmaceutical Intermediates

The application of this compound as a precursor in the synthesis of pharmaceutical intermediates is a more documented area. The compound serves as a key starting material for the preparation of halogenated derivatives, which are themselves valuable intermediates. For instance, the chlorination of this compound with thionyl chloride (SOCl₂) yields Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate. This chlorinated derivative is a versatile intermediate in medicinal chemistry, with the chlorine atom serving as a leaving group for various nucleophilic substitution reactions, enabling the introduction of diverse functionalities to build up more complex drug candidates.

Table 1: Synthesis of Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate

| Precursor | Reagent | Product | Application of Product |

| This compound | Thionyl chloride (SOCl₂) | Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate | Pharmaceutical Intermediate |

Applications in Agrochemical and Material Science Research

In the realm of agrochemical research, derivatives of this compound are utilized in the development of new crop protection agents. The core structure can be modified to generate molecules with desired biological activities. While specific examples directly starting from this compound are not extensively detailed in public literature, the general class of ketoesters is important in this field.

In material science, the potential for this compound lies in its ability to be incorporated into polymers or functional materials. The ester and ketone functionalities can be used for polymerization reactions or for grafting onto surfaces to modify their properties. Research in this area is ongoing, exploring the potential of such building blocks to create novel materials with tailored characteristics.

Synthesis of Diverse Heterocyclic Compound Libraries

The presence of both a ketone and an ester group makes this compound a suitable precursor for the synthesis of various heterocyclic compounds. Through condensation reactions with dinucleophiles, a range of five- and six-membered rings can be constructed. For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with ureas or thioureas can yield pyrimidines or thioxopyrimidines. The gem-dimethyl group can impart specific physical and chemical properties to the resulting heterocyclic systems, such as increased solubility and metabolic stability, which are often desirable in medicinal chemistry.

Contribution to Chiral Pool Synthesis and Asymmetric Transformations

While this compound itself is an achiral molecule, its derivatives can be subjected to asymmetric transformations to generate chiral building blocks. The reduction of the ketone functionality, for instance, can be achieved using chiral reducing agents or biocatalysts to produce chiral alcohols with high enantiomeric excess. These chiral alcohols are valuable intermediates in asymmetric synthesis.

Furthermore, the principles of asymmetric synthesis can be applied to related structures. For example, asymmetric synthesis has been explored for 5-Chloro-2,2-dimethylpentanoic acid, a compound structurally related to the chlorinated derivative of this compound. This suggests the potential for developing asymmetric routes starting from or involving the title compound to access enantiomerically pure molecules for various applications.

Development of Novel Reagents and Ligands Derived from this compound

The chemical functionalities of this compound allow for its conversion into novel reagents and ligands for organic synthesis. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized. The ketone can be converted into a variety of other groups, such as oximes or hydrazones, which can act as ligands for metal catalysts. The development of new ligands is crucial for advancing the field of catalysis, and building blocks like this compound offer a starting point for the design and synthesis of ligands with unique steric and electronic properties.

Advanced Analytical Methodologies in Research on Ethyl 2,2 Dimethyl 4 Oxopentanoate and Its Transformations

Spectroscopic Techniques for Mechanistic Elucidation of Reactions

Spectroscopic techniques are indispensable for probing the intricate details of chemical reactions involving ethyl 2,2-dimethyl-4-oxopentanoate. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides unparalleled insights into molecular structure and dynamics in solution, making it a cornerstone for mechanistic elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in characterizing this compound and its derivatives. In a typical ¹H NMR spectrum of the parent compound, distinct signals corresponding to the ethyl group (a triplet and a quartet), the gem-dimethyl groups (a singlet), the methylene (B1212753) bridge (a singlet), and the terminal methyl ketone group (a singlet) would be expected. The chemical shifts and coupling constants of these signals provide definitive structural confirmation.

In mechanistic studies, NMR is employed to identify transient intermediates and to follow the kinetics of a reaction. For instance, in the context of reactions involving β-keto esters, NMR can be used to monitor the formation of enolates, which are key reactive intermediates. youtube.com The change in the chemical shifts of the α-protons can signal the deprotonation and formation of the enolate. Furthermore, specialized NMR techniques, such as 2D NMR (e.g., COSY, HMQC, HMBC), can establish through-bond and through-space correlations, which are vital for confirming the structure of complex reaction products and for understanding rearrangement processes. For example, in the study of related chroman-4-one derivatives, 2D NMR was crucial for the unambiguous assignment of all proton and carbon signals. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would prominently feature strong absorption bands corresponding to the ester carbonyl (C=O) and the ketone carbonyl (C=O) stretching vibrations. The distinct frequencies of these two carbonyl groups can be used to monitor reactions that selectively target one of them. For instance, during a reduction reaction, the disappearance of the ketone carbonyl peak and the appearance of a broad O-H stretching band would indicate the conversion of the ketone to an alcohol.

A summary of expected spectroscopic data for this compound is presented in Table 1.

| Spectroscopic Data | This compound |

| ¹H NMR (predicted) | Signals for ethyl ester protons, gem-dimethyl protons, methylene protons, and acetyl protons. |

| ¹³C NMR (predicted) | Resonances for two carbonyl carbons (ester and ketone), quaternary carbon, and various other aliphatic carbons. |

| IR Spectroscopy | Characteristic C=O stretching frequencies for both the ester and ketone functional groups. |

Chromatographic Separation Methods for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for the purification of the resulting products. The choice of chromatographic method depends on the scale of the reaction and the properties of the compounds being separated.

Gas Chromatography (GC): GC is a highly effective method for monitoring the consumption of the starting material and the formation of products in a reaction mixture, particularly for volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides quantitative information about the composition of the reaction mixture over time, allowing for the determination of reaction kinetics. For instance, in the analysis of extracts containing various carbonyl compounds, GC-MS is a standard technique for separation and identification. uvic.caguidechem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative-scale separations. For reactions involving less volatile or thermally sensitive derivatives of this compound, reversed-phase HPLC is often the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), can effectively separate compounds based on their polarity. The progress of a reaction can be monitored by injecting small aliquots of the reaction mixture into the HPLC system and observing the appearance of product peaks and the disappearance of reactant peaks. For preparative purposes, the collected fractions corresponding to the desired product can be isolated. The isomerization of β-keto esters, for example, can be effectively monitored using HPLC. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for the qualitative monitoring of reactions. A small spot of the reaction mixture is applied to a TLC plate coated with silica (B1680970) gel or alumina, and the plate is developed in an appropriate solvent system. The separation of spots on the TLC plate, visualized under UV light or with a staining agent, provides a quick assessment of the reaction's progress. It is particularly useful for determining the optimal reaction time and for identifying suitable solvent systems for larger-scale column chromatography.

A comparison of chromatographic methods for the analysis of this compound and its reaction mixtures is provided in Table 2.

| Chromatographic Method | Application | Typical Stationary Phase | Typical Mobile Phase |

| Gas Chromatography (GC) | Reaction monitoring, purity assessment | Capillary column (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) |

| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, product isolation | C18 silica gel | Acetonitrile/water or Methanol/water gradient |

| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring, solvent system screening | Silica gel or Alumina | Hexane/Ethyl acetate (B1210297) mixtures |

Mass Spectrometry for Reaction Pathway Elucidation and Structural Confirmation of Derivatives

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for the structural confirmation of this compound derivatives and for gaining insights into reaction pathways by analyzing fragmentation patterns.

When this compound is analyzed by mass spectrometry, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio corresponding to its molecular weight (172.22 g/mol ). nih.gov The fragmentation of this molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. For ketones, alpha-cleavage on either side of the carbonyl group is a characteristic fragmentation. The analysis of these fragment ions helps to piece together the structure of the parent molecule. libretexts.orgnih.gov

In the context of reaction pathway elucidation, MS can be used to identify intermediates and byproducts. For example, in a reaction where a derivative of this compound is formed, the mass spectrum of the product will show a molecular ion peak corresponding to the new molecular weight. The fragmentation pattern of this new peak can then be analyzed to confirm the structure of the derivative. For complex mixtures, coupling a chromatographic separation technique with mass spectrometry, such as GC-MS or LC-MS, allows for the individual analysis of each component. This is particularly useful for identifying minor products and for understanding complex reaction networks. The analysis of dicarbonyl compounds, a class to which this compound belongs, often employs these hyphenated techniques for comprehensive characterization. researchgate.net

Table 3 summarizes the key mass spectrometric data for this compound.

| Mass Spectrometry Data | This compound |

| Molecular Weight | 172.22 g/mol nih.gov |

| Molecular Formula | C₉H₁₆O₃ nih.gov |

| Predicted Key Fragment Ions | Fragments corresponding to the loss of the ethyl group, the ethoxy group, and cleavage adjacent to the ketone. |

X-ray Crystallography for Solid-State Structural Analysis of Complex Derivatives

While this compound is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids. For these solid derivatives, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. This technique is invaluable for unambiguously determining the stereochemistry and conformation of complex molecules.

The process involves growing a single crystal of the derivative, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision. This level of detail is often unattainable by other analytical methods. For instance, in the study of complex natural products and their synthetic intermediates, X-ray crystallography is the gold standard for structural verification.

While no crystal structure of this compound itself has been reported, the crystal structures of related β-keto esters and their derivatives have been extensively studied. These studies have provided valuable insights into the preferred conformations and intermolecular interactions of this class of compounds. For example, the crystal structure of a derivative of 4-oxopentanoic acid revealed the formation of dimers through hydrogen bonding. nih.gov Such information is critical for understanding the solid-state properties of these materials and can inform the design of new derivatives with specific properties. The study of a quinazolinone derivative of an ester, for instance, used X-ray crystallography to confirm the final structure and understand the reaction mechanism. nih.gov

Table 4 highlights the potential of X-ray crystallography in the study of this compound derivatives.

| Crystallographic Parameter | Information Gained |

| Unit Cell Dimensions | The basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal. |

| Atomic Coordinates | The precise 3D position of each atom in the molecule. |

| Bond Lengths and Angles | Definitive information on the molecular geometry. |

| Intermolecular Interactions | Insights into how molecules pack in the solid state (e.g., hydrogen bonding, van der Waals forces). |

Theoretical and Computational Investigations of Ethyl 2,2 Dimethyl 4 Oxopentanoate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like Ethyl 2,2-dimethyl-4-oxopentanoate, these studies would typically employ methods like Density Functional Theory (DFT) to investigate its electronic structure. Such calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These parameters are crucial for predicting the molecule's reactivity, including identifying potential sites for nucleophilic or electrophilic attack.

For analogous β-keto esters, DFT calculations have been used to analyze reactivity descriptors. nih.gov These studies help in understanding the kinetic and thermodynamic aspects of reactions involving the ester and ketone functional groups. While no specific data exists for this compound, a hypothetical table of calculated electronic properties is presented below to illustrate the type of data that would be generated.

Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates the molecule's ability to accept electrons. |

| Dipole Moment | 2.5 D | Relates to the molecule's polarity and solubility. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling reactions such as enolate formation, alkylation, or condensation reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing insights that can be difficult to obtain experimentally.

Studies on similar β-keto esters have utilized computational modeling to understand reaction mechanisms, such as the Claisen condensation. libretexts.org These models can help in predicting the stereochemical outcome of reactions and in designing more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional shape and flexibility of a molecule are critical to its properties and interactions. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound. These simulations model the movement of atoms over time, providing insights into the preferred conformations of the molecule and the energy barriers between them.

For other flexible molecules containing ester and ketone groups, MD simulations have been used to study how the molecule interacts with solvents and other molecules. researchgate.net This is particularly important for understanding its behavior in different chemical environments and for predicting its physical properties, such as viscosity and diffusion coefficients. A recent study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, which share a core ketone group, demonstrated the use of NMR spectroscopy and quantum chemical calculations to determine predominant conformer proportions. mdpi.com

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results.

For carbonyl compounds, benchmarking of different quantum chemical methods has been performed to ensure accurate prediction of spectroscopic data. rsc.org While experimental spectra for this compound are not widely published in the research literature, computational predictions would be an invaluable tool for its characterization. For instance, a related compound, ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate, has had its spectral data analyzed with the aid of computational modeling to resolve ambiguities.

Comparative Studies with Analogous Oxo Esters

Structure-Reactivity Relationships within Homologous Series of Oxo-Esters

The reactivity of oxo-esters is profoundly influenced by the relative positioning of the ketone and ester functionalities (α, β, γ, etc.) and the substitution pattern on the carbon backbone.

In the case of α-keto esters , the two carbonyl groups are adjacent, which significantly increases the electrophilicity of the keto group. beilstein-journals.org This makes them highly susceptible to nucleophilic attack and useful in reactions like aldol (B89426) additions and carbonyl-ene reactions for natural product synthesis. beilstein-journals.org

β-Keto esters , such as the classic ethyl acetoacetate (B1235776), are perhaps the most widely studied class. wikipedia.org Their defining characteristic is the acidity of the α-hydrogens, located on the methylene (B1212753) group between the two carbonyls. aklectures.comfiveable.me This acidity facilitates the formation of a stable enolate, which is a powerful nucleophile used extensively in carbon-carbon bond-forming reactions, such as the acetoacetic ester synthesis. wikipedia.orgaklectures.com The reactivity of β-keto esters is dominated by reactions at this α-carbon. fiveable.meyoutube.com

γ-Keto esters , like Ethyl 2,2-dimethyl-4-oxopentanoate, exhibit different reactivity profiles. The separation of the carbonyl groups by two carbon atoms means the direct electronic influence seen in α- and β-systems is diminished. The α-hydrogens are less acidic than in β-keto esters. However, this arrangement allows for intramolecular reactions, such as cyclization to form five-membered rings like lactams and γ-valerolactone derivatives, which are valuable chiral compounds. researchgate.net The presence of gem-dimethyl groups at the α-position in this compound blocks reactions at this site, such as alkylation, which are common for other keto esters. researchgate.net This steric hindrance directs reactivity towards the two carbonyl groups themselves.

A study that involved the synthesis of eight β-keto ester analogues highlighted how substituents on an aryl group attached to the keto-ester framework could influence reactivity and biological interactions. mdpi.com While not a direct homologous series of this compound, this research underscores the principle that even distant structural changes can modulate the electronic properties and steric profile of the molecule, thereby altering its reactivity. mdpi.comnih.gov

| Oxo-Ester Class | General Structure | Key Reactivity Feature | Primary Reaction Site(s) |

|---|---|---|---|

| α-Keto Ester | R-CO-COOR' | Highly electrophilic keto group | Keto carbonyl carbon |

| β-Keto Ester | R-CO-CH₂-COOR' | Acidic α-hydrogens, enolate formation | α-carbon, carbonyl carbons |

| γ-Keto Ester | R-CO-CH₂-CH₂-COOR' | Intramolecular cyclization potential | Carbonyl carbons, γ-carbon |

Comparison of Synthetic Utility and Reactivity Profiles with Related Building Blocks

The synthetic utility of an oxo-ester is a direct consequence of its structure-reactivity profile. This compound serves a different synthetic purpose than more common building blocks like ethyl acetoacetate.

Ethyl acetoacetate (a β-keto ester) is a cornerstone of organic synthesis. wikipedia.org Its ability to be easily alkylated and subsequently hydrolyzed and decarboxylated provides a robust method for producing substituted ketones. aklectures.comyoutube.com It is also a key precursor for synthesizing a wide variety of heterocyclic compounds, such as pyrazolones, by reaction with hydrazine (B178648) derivatives. nih.gov The versatility of β-keto esters stems from the reactivity of the α-methylene group, making them ideal for constructing larger carbon skeletons. fiveable.me

In contrast, the utility of This compound (a γ-keto ester) lies elsewhere. The absence of acidic α-hydrogens (due to the gem-dimethyl substitution) prevents traditional alkylation reactions seen in the acetoacetic ester synthesis. researchgate.net Instead, its value is in transformations involving the carbonyl groups. For example, γ-keto esters are key starting materials for the synthesis of optically active lactams and γ-lactones through processes like reductive amination. researchgate.net A general method for converting γ-keto esters into chiral 5-methylpyrrolidin-2-one (B85660) derivatives highlights their importance in accessing biologically relevant scaffolds. researchgate.net Furthermore, zinc carbenoid-mediated reactions can transform β-keto esters into γ-keto esters, demonstrating a synthetic linkage and the utility of γ-keto esters as products of chain-extension reactions. organic-chemistry.org

| Building Block | Class | Primary Synthetic Application | Key Intermediate |

|---|---|---|---|

| Ethyl acetoacetate | β-Keto Ester | Synthesis of substituted ketones and heterocycles (e.g., pyrazolones) aklectures.comnih.gov | Stabilized enolate wikipedia.org |

| This compound | γ-Keto Ester | Synthesis of five-membered rings (e.g., lactams, lactones) researchgate.net | Precursor for intramolecular cyclization |

| Diethyl Oxalate (B1200264) | α-Keto Ester derivative | Synthesis of α-keto esters via reaction with Grignard reagents researchgate.net | Highly electrophilic carbonyl centers |

Exploration of Isomeric and Analogous Systems with Divergent Chemical Behavior

Comparing this compound to its isomers and analogues reveals how subtle changes in structure can lead to dramatically different chemical pathways.

An important constitutional isomer is Ethyl 2,2-dimethyl-3-oxobutanoate (also known as 2,2-dimethyl-acetoacetic acid ethyl ester). chemicalbook.comscbt.com This is a β-keto ester. Unlike this compound, it has its keto group at the β-position. However, like the target molecule, it has gem-dimethyl substitution at the α-position, meaning it also lacks acidic α-protons. chemicalbook.com This structural feature prevents the typical alkylation and condensation reactions associated with ethyl acetoacetate. aklectures.com Its reactivity would be centered on the carbonyl groups, but the proximity of the ester and ketone functionalities would influence each other differently than in the γ-keto isomer, potentially favoring different types of cyclization or cleavage reactions under specific conditions.

The concept of divergent reactivity is well-documented in systems with multiple functional groups. For instance, a study on the reaction of amino acid alkyl esters with 2-oxoaldehydes demonstrated that the reaction outcome could be directed towards the regioselective synthesis of imidazoles, a completely different path from what might be expected, through the influence of a catalyst like selenium dioxide. nih.gov This illustrates that the reactivity of a multifunctional molecule is not just the sum of its parts but is highly dependent on reaction conditions and the presence of reagents that can promote unconventional pathways. nih.gov

Similarly, the conversion of β-keto esters into β-substituted γ-keto esters using zinc carbenoids is another example of controlled, divergent synthesis. organic-chemistry.org This reaction proceeds through a donor-acceptor cyclopropane (B1198618) intermediate that fragments to give the chain-extended product, a pathway not accessible through standard enolate chemistry. organic-chemistry.orgorgsyn.org This highlights how a specific reagent system can unlock a unique reaction manifold, transforming one class of oxo-ester into another and thereby diverging from typical reactivity patterns like alkylation or condensation.

Emerging Research Directions and Future Perspectives for Ethyl 2,2 Dimethyl 4 Oxopentanoate

Integration in Flow Chemistry and Microreactor Systems for Enhanced Synthesis

The synthesis of β-keto esters can be significantly improved by leveraging flow chemistry and microreactor technologies. thieme-connect.comthieme-connect.com These approaches offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, higher yields, and improved product purity compared to traditional batch processes. nih.govresearchgate.net For the synthesis of Ethyl 2,2-dimethyl-4-oxopentanoate, which is often prepared via a Claisen condensation, flow chemistry presents several potential advantages. libretexts.org

Continuous-flow systems can facilitate rapid and efficient mixing of reactants, which is crucial for controlling the exothermic nature of condensation reactions. nih.gov The high surface-area-to-volume ratio in microreactors allows for precise temperature management, minimizing the formation of side products. nih.gov Furthermore, the integration of in-line purification and analysis tools can streamline the entire synthesis process, making it more efficient and scalable. thieme-connect.comacs.org The adoption of flow chemistry for the production of this compound could lead to a more sustainable and cost-effective manufacturing process.

| Parameter | Batch Synthesis | Flow Chemistry/Microreactor Synthesis | Potential Benefit for this compound Synthesis |

|---|---|---|---|

| Heat Transfer | Limited by vessel size | High surface-area-to-volume ratio allows for excellent heat exchange | Improved control over exothermic condensation, reducing side reactions. |

| Mixing | Dependent on stirring efficiency | Rapid and efficient mixing | Increased reaction rates and improved yield. |

| Safety | Potential for thermal runaway in large batches | Smaller reaction volumes minimize risks | Safer handling of reactive intermediates and reagents. |

| Scalability | Requires larger reactors | Achieved by running the system for longer or in parallel | Easier and more predictable scale-up from laboratory to industrial production. |

Applications in Photochemistry and Electrochemistry

The fields of photochemistry and electrochemistry offer novel, sustainable methods for chemical transformations. β-Keto esters are known to participate in a variety of photochemical reactions, including photoisomerization and photocycloadditions. acs.orgelsevierpure.comacs.orgnih.gov Under visible-light irradiation and with the use of a photocatalyst, aromatic β-ketoesters can generate radicals for use in organic transformations. nih.gov This suggests that this compound could be a substrate for photoredox catalysis, potentially leading to new carbon-carbon bond-forming reactions.

In electrochemistry, β-keto esters can undergo oxidative dimerization to form valuable 1,4-dicarbonyl compounds. chemrxiv.org The electrochemical approach avoids the need for harsh chemical oxidants, making it a greener alternative. acs.org The unique structure of this compound, with its gem-dimethyl group, could influence the stereochemical outcome of such reactions, opening pathways to complex molecules with controlled stereochemistry.

| Field | Potential Reaction | Key Advantage | Potential Application for this compound |

|---|---|---|---|

| Photochemistry | Photoredox-catalyzed C-C bond formation | Mild reaction conditions, use of visible light as a renewable energy source | Synthesis of complex molecules via radical intermediates. |

| Electrochemistry | Oxidative dimerization | Avoids stoichiometric chemical oxidants, high atom economy | Formation of C-C bonds to produce valuable dicarbonyl compounds. |

Exploration in Supramolecular Chemistry and Self-Assembly

The ability of β-keto esters to exist in keto-enol tautomeric forms allows them to participate in hydrogen bonding and act as ligands for metal ions. These properties are fundamental to supramolecular chemistry and the design of self-assembling systems. The enol form of this compound can coordinate with metal centers, and the steric bulk of the gem-dimethyl group could be exploited to direct the geometry of the resulting metal complexes.

This could lead to the formation of discrete molecular architectures or extended coordination polymers with interesting material properties. Furthermore, the hydrogen bonding capabilities of the enol tautomer could be utilized in the design of organogels or liquid crystals, where the specific shape of the molecule would influence the packing and macroscopic properties of the self-assembled material.

Potential Role in New Catalyst Development and Ligand Design

β-Keto esters are versatile precursors for the synthesis of ligands used in catalysis. acs.orgnih.gov They can be readily modified, for example, through condensation with amines to form Schiff base ligands. The resulting ligands can coordinate with a variety of transition metals to form catalysts for a wide range of organic transformations. The presence of the 2,2-dimethyl group in this compound could impart specific steric and electronic properties to a derived ligand.

This steric hindrance could be beneficial in asymmetric catalysis, where it could create a well-defined chiral pocket around the metal center, leading to high enantioselectivity in reactions such as asymmetric hydrogenation or alkylation. acs.orgacs.orgrsc.org The development of new chiral ligands from this compound could therefore contribute to the advancement of asymmetric synthesis.

Future Impact on Sustainable Chemical Synthesis and Innovation

The future of chemical manufacturing is intrinsically linked to the principles of green and sustainable chemistry. This compound is well-positioned to contribute to this paradigm shift. The adoption of flow chemistry for its synthesis, as discussed in section 8.1, would reduce waste and improve energy efficiency. thieme-connect.comacs.org Its potential applications in electrochemistry and photochemistry provide pathways for chemical transformations that avoid harsh reagents and minimize environmental impact. nih.govchemrxiv.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.